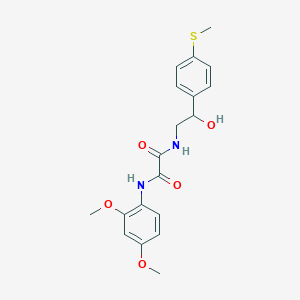

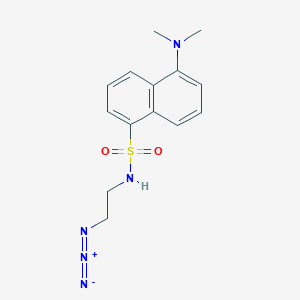

![molecular formula C24H21NO2P2 B2720876 [(Diphenylphosphoroso)imino]diphenylphosphinous acid CAS No. 31239-06-2](/img/structure/B2720876.png)

[(Diphenylphosphoroso)imino]diphenylphosphinous acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[(Diphenylphosphoroso)imino]diphenylphosphinous acid” is a chemical compound with the molecular formula C24H21NO2P2. It is related to diphenylphosphine oxide, which exists in equilibrium with its minor tautomer diphenylphosphinous acid .

Synthesis Analysis

The synthesis of such compounds often involves reactions with amines . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 53 bonds, including 32 non-H bonds, 26 multiple bonds, 5 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, and 1 hydroxyl group .Chemical Reactions Analysis

The reactions of phosphorus radicals are a powerful tool for the synthesis of various organophosphorus compounds . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .Physical And Chemical Properties Analysis

As an amino acid derivative, it shares some common elements of an amine group, a carboxyl group, and a side chain . The various functional groups that comprise the side chain give each amino acid distinct physical properties that influence protein formation and function .Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

The study of iminophosphines, including derivatives similar to "[(Diphenylphosphoroso)imino]diphenylphosphinous acid," has shown significant potential in catalysis, particularly in Suzuki coupling reactions and hydrosilylations. For instance, iminophosphine compounds have been synthesized and applied in platinum group catalyzed Suzuki coupling reactions, showing high efficiency and selectivity. These compounds also catalyze the hydrosilylation of acetophenone, with certain iminophosphines providing higher conversions, highlighting their role in facilitating bond formations that are crucial in organic synthesis (Doherty et al., 2002).

Material Science and Environmental Applications

Imino group-containing polymers, derived from compounds like diphenylphosphinous acid, have been explored for their utility in environmental applications, particularly for the capture and reversible storage of volatile iodine. These polymers exhibit exceptionally high iodine uptake capacities, underscoring their potential in radioactive waste management and environmental remediation efforts (Qian et al., 2017).

Asymmetric Synthesis and Drug Discovery

In drug discovery, the synthesis of chiral compounds is of paramount importance. Studies on the asymmetric arylation of imines using organoboron reagents, including those related to diphenylphosphinous acid, have shown that such compounds can serve as intermediates in the production of chiral amines. These reactions, facilitated by rhodium and palladium catalysts, yield products with excellent enantioselectivities and are indicative of the versatility of these compounds in synthesizing potentially bioactive molecules (Marques & Burke, 2011).

Novel Ligands for Transition Metal Catalysis

The design and synthesis of novel ligands for metal-catalyzed reactions is another area of application. For example, phosphorus-containing dendrimers with iminophosphine end groups have been synthesized and shown to act as effective ligands in palladium-catalyzed asymmetric allylic alkylations. These dendrimers enable the synthesis of enantioenriched products, demonstrating the utility of such compounds in complex catalytic systems (Laurent, Caminade, & Majoral, 2005).

Advanced Photophysical Studies

Research on coumarin derivatives structurally related to diphenylphosphinous acid has shed light on their photophysical properties. Studies involving the estimation of ground and excited state dipole moments reveal these compounds' potential in developing novel photoluminescent materials or sensors. The high dipole moment in the excited state compared to the ground state indicates a significant change upon excitation, useful in designing optical materials (Joshi et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

The future directions of research on “[(Diphenylphosphoroso)imino]diphenylphosphinous acid” and similar compounds could involve exploring their synthetic potential due to their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . The search for new selective reactions for their preparation requires a deeper understanding of the properties and reactivity of key intermediates .

Eigenschaften

IUPAC Name |

diphenylphosphorylimino-hydroxy-diphenyl-λ5-phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQGWACICKWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

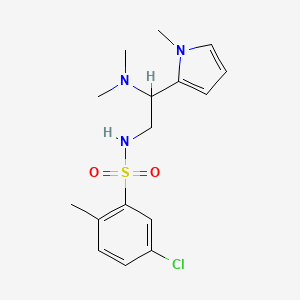

![2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2720793.png)

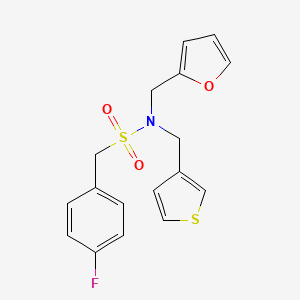

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)

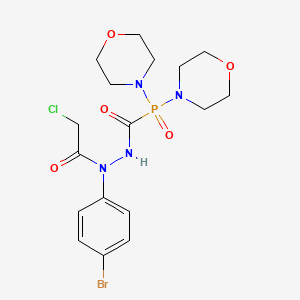

![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2720811.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2720813.png)

![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)

![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)